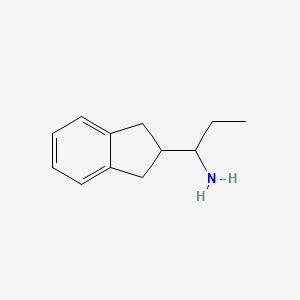![molecular formula C11H21NO B2458792 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine CAS No. 2287283-74-1](/img/structure/B2458792.png)
3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This compound was first synthesized in the 1970s and has since been used to study Parkinson's disease and other neurological disorders.
Mechanism of Action
3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine is converted to a toxic metabolite called MPP+ in the brain. MPP+ selectively destroys dopaminergic neurons by inhibiting complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well-documented. This compound selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels. This can result in a range of symptoms, including tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain. This allows researchers to study the effects of Parkinson's disease in a controlled environment. However, this compound has some limitations as well. It is highly toxic and can be dangerous if not handled properly. Additionally, the effects of this compound on the brain may not be entirely representative of the effects of Parkinson's disease in humans.
Future Directions
There are several future directions for research involving 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine. One area of interest is the development of new treatments for Parkinson's disease. By studying the mechanisms of action of this compound, researchers can develop new drugs that target the underlying causes of the disease. Additionally, this compound can be used to study other neurological disorders that affect dopaminergic neurons, such as Huntington's disease and schizophrenia. Finally, researchers can use this compound to study the effects of environmental toxins on the brain, which may have implications for public health.
Synthesis Methods
The synthesis of 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine involves several steps. The first step is the preparation of 1-cyclobutanecarboxylic acid, which is then converted to 1-cyclobutanecarbonyl chloride. This intermediate is then reacted with 2-methylpropene in the presence of a Lewis acid catalyst to yield 3-(2-methylprop-2-enyloxy)cyclobutan-1-one. This compound is then reduced using lithium aluminum hydride to yield this compound.
Scientific Research Applications
3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine has been widely used in scientific research to study Parkinson's disease and other neurological disorders. This compound selectively destroys dopaminergic neurons in the brain, which are the neurons that are affected in Parkinson's disease. By studying the effects of this compound on the brain, researchers can gain a better understanding of the underlying mechanisms of Parkinson's disease and develop new treatments for the condition.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8-10H,1,6-7,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVTVWSFPINNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1CC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
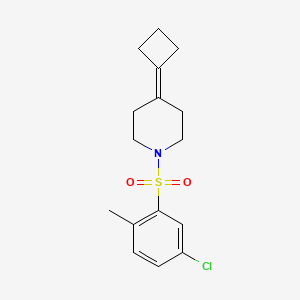
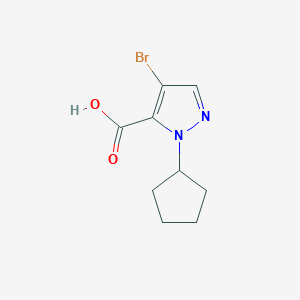
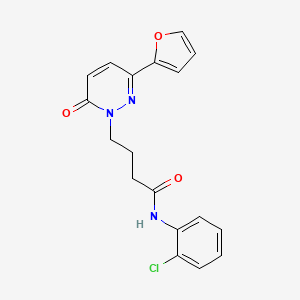
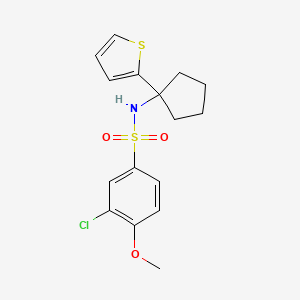

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2458716.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458718.png)
![N-(2-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2458720.png)
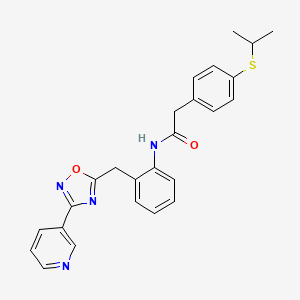

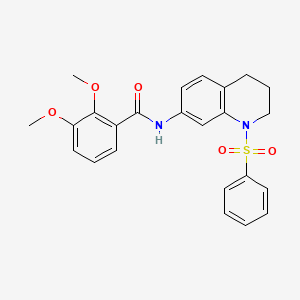
amino}propanoate](/img/structure/B2458725.png)
![2-(4-chlorophenyl)-N'-[(1E)-(4-methoxyphenyl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B2458730.png)
